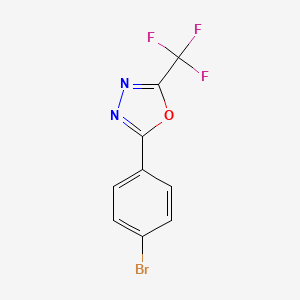

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the oxadiazole ring

Properties

IUPAC Name |

2-(4-bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N2O/c10-6-3-1-5(2-4-6)7-14-15-8(16-7)9(11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKZOLOGDRSKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582142 | |

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918476-23-0 | |

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acids or Derivatives

The most common synthetic approach to 2-(4-bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves the cyclization of 4-bromobenzohydrazide with trifluoroacetic acid derivatives or trifluoroacetic anhydride under dehydrating conditions. The reaction typically proceeds via the formation of an acylhydrazide intermediate, which undergoes intramolecular cyclodehydration to form the oxadiazole ring.

- Reagents: 4-bromobenzohydrazide and trifluoroacetic anhydride or trifluoroacetic acid derivatives.

- Dehydrating agents: Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are commonly used to facilitate cyclization.

- Solvents: Acetonitrile, dichloromethane, or POCl₃ itself (acting as solvent and reagent).

- Conditions: Reflux temperatures ranging from 80°C to 120°C for 4–6 hours.

- Workup: Neutralization with sodium bicarbonate or aqueous base, followed by extraction and purification.

This method yields the target oxadiazole with high purity, often exceeding 95% after recrystallization or chromatographic purification.

Alternative Cyclization Using Trifluoroacetic Anhydride

An alternative reported method involves reacting 4-bromobenzohydrazide with trifluoroacetic anhydride under acidic conditions, typically in solvents like acetonitrile or dichloromethane. The reaction proceeds at elevated temperatures to promote ring closure.

- This method is advantageous for its relatively mild conditions and straightforward workup.

- It avoids the use of harsher dehydrating agents like POCl₃, potentially improving safety and environmental profiles.

Microwave-Assisted Synthesis

Microwave irradiation has been employed in related oxadiazole syntheses to accelerate reaction rates and improve yields. For example, a method involving microwave heating of a-bromosubstituted acetophenone with 2-amino-5-substituted-1,3,4-oxadiazole in ethanol has been reported.

- Procedure: The reaction mixture is irradiated at 700 W for short intervals (e.g., 25 seconds), with intermittent stirring and TLC monitoring.

- Advantages: Rapid reaction times, simplified experimental setup, and environmentally friendly conditions.

- Post-processing: Neutralization, filtration, and recrystallization from ethanol yield the pure product.

- This approach is scalable and suitable for industrial production due to its simplicity and green chemistry aspects.

Industrial Production Considerations

While detailed industrial protocols for this specific compound are scarce, general principles apply:

- Scale-up of laboratory methods: Optimizing temperature, solvent, and reagent stoichiometry to maximize yield and purity.

- Continuous flow reactors: Employed to enhance reaction control, heat transfer, and safety, especially when handling reactive dehydrating agents.

- Purification: Recrystallization and chromatographic techniques ensure high purity suitable for pharmaceutical or material applications.

- Environmental and safety aspects: Preference for greener solvents and milder conditions, as well as microwave-assisted synthesis, align with sustainable manufacturing goals.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield & Purity | Notes |

|---|---|---|---|---|---|

| POCl₃-mediated cyclization | 4-bromobenzohydrazide + TFA or acid | Reflux 80–100°C, 4–6 h | High yield, well-established | >95% purity after purification | Requires handling of corrosive POCl₃ |

| Trifluoroacetic anhydride route | 4-bromobenzohydrazide + TFAA | Reflux in acetonitrile/DCM | Milder conditions, simpler workup | High purity | Avoids harsher dehydrating agents |

| Microwave-assisted synthesis | a-bromosubstituted acetophenone + 2-amino-oxadiazole | Microwave irradiation, 700 W, short time | Rapid, green, scalable | High purity after recrystallization | Suitable for industrial scale-up |

Research Findings and Characterization

- Spectroscopic confirmation: ¹H and ¹³C NMR spectra show characteristic aromatic proton signals (δ 7.5–8.1 ppm) and trifluoromethyl group patterns. High-resolution mass spectrometry confirms molecular ion peaks consistent with C₁₅H₉BrF₃N₂O.

- Elemental analysis: Carbon, hydrogen, nitrogen, and bromine contents match theoretical values within ±0.4%, confirming compound integrity.

- Purification: Recrystallization from ethanol or chromatographic methods yield products with purity >95%, suitable for further application.

- Biological evaluation: Some derivatives synthesized via these methods have demonstrated promising anti-inflammatory activity in vivo, indicating the synthetic routes produce biologically relevant compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth and activity. The trifluoromethyl group enhances lipophilicity, which is beneficial for membrane penetration and bioactivity.

Anticancer Properties

Studies have demonstrated that oxadiazole derivatives can act as potential anticancer agents. The compound has been evaluated for cytotoxic effects against several cancer cell lines. The presence of the bromine atom and trifluoromethyl group contributes to its effectiveness by altering electronic properties and enhancing interaction with biological targets.

Materials Science

Fluorescent Materials

The incorporation of this compound into polymer matrices has been explored for developing fluorescent materials. These materials are useful in applications such as sensors and optoelectronic devices due to their excellent photophysical properties. The compound’s ability to emit light upon excitation makes it suitable for use in organic light-emitting diodes (OLEDs).

Thermal Stability

The thermal stability of materials containing this compound has been investigated. Its high melting point and thermal decomposition temperature indicate potential for use in high-temperature applications where stability is crucial.

Agrochemicals

Pesticide Development

The chemical structure of this compound has been utilized in the synthesis of novel pesticides. Its efficacy against various pests has been documented in agricultural studies, where it demonstrated effective insecticidal properties. The trifluoromethyl group enhances the biological activity by improving the compound's interaction with target enzymes in pests.

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biomolecules, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

1-(4-Bromophenyl)-2,2,2-trifluoroethanol: This compound contains a bromophenyl group and a trifluoromethyl group but lacks the oxadiazole ring.

N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide: This compound has a similar structure but contains an amide group instead of the oxadiazole ring.

Uniqueness

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Biological Activity

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H4BrF3N2O

- Molecular Weight : 293.04 g/mol

- CAS Number : 918476-23-0

- Purity : 97% .

Biological Activity Overview

Oxadiazole derivatives have been extensively studied for their broad spectrum of biological activities, including:

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate cellular pathways leading to therapeutic effects .

Synthesis and Structural Variants

The synthesis of oxadiazole derivatives typically involves multi-step chemical reactions. Key methods include:

- Condensation Reactions : Combining appropriate phenolic and acid derivatives.

- Cyclization : Forming the oxadiazole ring through cyclization processes involving hydrazine derivatives and acid chlorides .

Anticancer Activity

A study demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,2,4-oxadiazoles showed IC50 values in the low micromolar range against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 2.76 |

| Compound B | CaCo-2 | 9.27 |

| Compound C | MCF-7 (breast) | 5.00 |

| Compound D | A2780 (ovarian) | 3.50 |

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties against both bacterial and fungal strains. For example, a derivative showed effective inhibition against Mycobacterium tuberculosis with an MIC of 0.25 µg/mL .

Comparative Biological Activities of Oxadiazoles

| Activity Type | Examples of Compounds | Notable Effects |

|---|---|---|

| Anticancer | Oxadiazole Derivative A | Significant cytotoxicity in vitro |

| Antimicrobial | Oxadiazole Derivative B | Effective against M. tuberculosis |

| Anti-inflammatory | Oxadiazole Derivative C | Reduced inflammation in models |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclization of acylhydrazide precursors using phosphorus oxychloride (POCl₃) under reflux conditions. For example, hydrazides derived from 4-bromophenylacetic acid or trifluoromethyl-substituted carboxylic acids are cyclized to form the oxadiazole ring. Key intermediates are characterized by -NMR, -NMR, and HRMS to confirm structural integrity. Melting points and IR spectroscopy are used to verify purity and functional groups .

Q. How is the anti-inflammatory activity of this compound evaluated in preclinical models?

- Methodology : Anti-inflammatory activity is assessed using the carrageenan-induced rat paw edema model. Compounds are administered intraperitoneally (e.g., 20 mg/kg), and edema reduction is measured after 3–4 hours. Activity is compared to indomethacin (standard drug). For example, derivatives with 3,4-dimethoxyphenyl or 4-chlorophenyl substitutions at the 5th position of the oxadiazole ring showed 59.5–61.9% inhibition, closely matching indomethacin’s 64.3% .

Q. What analytical techniques are essential for characterizing 1,3,4-oxadiazole derivatives?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight and composition. -NMR and -NMR provide structural details, such as chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ 110–120 ppm in -NMR). X-ray crystallography (e.g., monoclinic system, space group P2₁/c) resolves crystal packing and bond angles, critical for structure-property studies .

Advanced Research Questions

Q. How do substituents at the 5th position of the oxadiazole ring influence biological activity?

- Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃, -Cl) enhance anti-inflammatory and analgesic activities by improving binding to cyclooxygenase (COX) enzymes. For instance, 3,4-dimethoxyphenyl substitution increases hydrophobic interactions with COX-2, while 4-chlorophenyl groups improve metabolic stability. QSAR models using Hammett constants (σ) and π hydrophobicity parameters correlate substituent effects with bioactivity .

Q. What strategies mitigate ulcerogenicity in oxadiazole-based anti-inflammatory agents?

- Methodology : Cyclization of aroylpropionic acid derivatives into oxadiazoles reduces gastrointestinal toxicity. Ulcerogenic indices are measured post-administration (60 mg/kg orally) in rodent models. Derivatives like 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole showed ulcer indices of 0.58–0.83, significantly lower than indomethacin (2.67) due to decreased acid secretion and COX-1 inhibition .

Q. How is molecular docking used to predict the fungicidal activity of oxadiazole derivatives?

- Methodology : Docking studies with succinate dehydrogenase (SDH, PDB: 2FBW) identify binding modes. For example, 2-((4-bromobenzyl)thio)-5-(trifluoromethyl)-1,3,4-oxadiazole (5g) forms hydrogen bonds with Arg-43 and hydrophobic interactions with Trp-35, mimicking the lead compound penthiopyrad. Binding energy (ΔG) and RMSD values validate docking reliability, guiding rational design of SDH inhibitors .

Q. What role do oxadiazoles play in scintillator materials, and how is performance optimized?

- Methodology : In polymer scintillators (e.g., polyvinyltoluene), oxadiazoles like BPBD [2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole] act as primary dopants, improving radiation resistance and photon yield. Performance is quantified via light output (photons/MeV) and decay time (ns). Tert-butyl groups in BPBD reduce aggregation, enhancing fluorescence quantum yield by 15–20% compared to PTP (p-terphenyl) .

Data Contradictions and Resolution

- Anti-inflammatory vs. Analgesic Efficacy : While 4-chlorophenyl-substituted derivatives show strong anti-inflammatory activity (59.5%), 3,4-dimethoxyphenyl analogs exhibit superior analgesic effects (70.6%) due to differential COX-2/LOX inhibition. Researchers must prioritize target pathways during lead optimization .

- Scintillator Dopant Efficiency : BPBD outperforms PTP in radiation stability but has a lower melting point (167–169°C vs. 212°C). Thermal stability trade-offs require matrix-dependent selection (e.g., BPBD for low-temperature applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.